p-Toluenesulfenyl chloride
Overview
Description
P-Toluenesulfenyl chloride, also known as p-toluenesulfonyl chloride or tosyl chloride (TsCl), is an organic compound derived from toluene . It contains a sulfonyl chloride (−SO2Cl) functional group . This white, malodorous solid is widely used in organic synthesis .
Synthesis Analysis
This compound can be synthesized by replacing the hydroxy group in the molecule of p-toluenesulfonic acid with a chlorine atom . Other methods include the reaction of p-TolSH or the corresponding disulfide (p-TolS)2 with chlorine at low temperature in CCl4 . It can also be prepared in-situ by reacting p-TolSOR with acetyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C7H7ClO2S . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .Chemical Reactions Analysis
This compound is a reagent widely used in organic synthesis . It is used to convert alcohols into alkyl tosylates . It can also be used to prepare sulfonamides from amines . In addition, it acts as a catalyst for the solvent-free preparation of symmetrical bis(benzhydryl)ethers from benzhydrols .Physical and Chemical Properties Analysis
This compound is a white, malodorous solid . It is very moisture sensitive and light sensitive . It reacts with water .Scientific Research Applications
Catalytic Applications
p-Toluenesulfenyl chloride has been utilized in various catalytic applications. A notable example is its use in the catalytic trimethylsilylation of hydroxyl groups with hexamethyldisilazane, facilitating efficient and selective reactions at room temperature (Khazaei, Rostami, & Mantashlo, 2009). Additionally, it has shown high catalytic efficiency in the Beckmann rearrangement of ketoximes into amides, yielding up to 99% with minimal catalyst loading (Pi, Dong, An, Du, & Deng, 2009).
Synthesis and Transformation
In the field of synthesis and chemical transformations, this compound is instrumental. It has been used for the synthesis of 2-amino substituted aza-heterocycles from N, N'-disubstituted thioureas, proving to be convenient and efficient for various heterocycle syntheses (Heinelt et al., 2004). Moreover, it facilitates the rapid dehydration of aldoximes to nitriles under microwave irradiation (Ghiaci & Bakhtiari, 2001).
Material Sciences and Engineering
In material sciences, this compound plays a significant role. It has been used as a curing accelerator for phenol formaldehyde resin, influencing the curing reaction temperature and time, and reducing the activation energy of the curing reaction of PF system (Lin, 2012). Also, it's involved in the synthesis of polymer modification, specifically in the formation of blocky sequence structures in adducts of benzene- and toluenesulfenyl chlorides with 1,4-polybutadiene (Buchan, Cameron, & Chishti, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methylphenyl) thiohypochlorite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBMGFQNOGIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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